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Compound of Interest

Compound Name: (2-Methylmorpholin-3-yl)methanol

Cat. No.: B12947942

Get Quote

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Pharmaceutical

Process Engineers.

Executive Summary
In modern drug discovery, the incorporation of saturated, oxygen- and nitrogen-containing

heterocycles is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic

(PD) profiles of active pharmaceutical ingredients (APIs). (2-Methylmorpholin-3-yl)methanol
has emerged as a highly versatile chiral building block. The morpholine ring inherently

balances lipophilicity and aqueous solubility, while the specific substitution pattern—a methyl

group at C2 and a hydroxymethyl group at C3—provides critical steric constraints and

functionalization handles[1].

This whitepaper provides an in-depth analysis of the physicochemical properties,

stereochemical variants, and field-proven synthetic protocols for utilizing (2-Methylmorpholin-
3-yl)methanol, particularly in the development of Prolyl Endopeptidase Fibroblast Activation

Protein (FAP) inhibitors[2].
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(2-Methylmorpholin-3-yl)methanol contains two chiral centers (C2 and C3), resulting in

multiple stereoisomers. In pharmaceutical applications, it is predominantly utilized as a

hydrochloride salt to enhance stability and handling characteristics[3][4].

Quantitative Data Summary
The following table consolidates the critical identification metrics and physical properties of the

most common commercially available stereoisomers[3][4][5].

Property
((2S,3S)-isomer)
HCl Salt

((2R,3R)-isomer)
HCl Salt

Free Base
(General)

CAS Number 1881275-87-1 681851-40-1 1855706-12-5

Molecular Formula C₆H₁₄ClNO₂ C₆H₁₄ClNO₂ C₆H₁₃NO₂

Molar Mass 167.63 g/mol 167.63 g/mol 131.17 g/mol

Physical Form
White to off-white

solid
White solid

Liquid / Low-melting

solid

Storage Temp. 0–8°C (Cold-chain) Room Temp / 0–8°C 0–8°C

GHS Hazards
H302, H315, H319,

H335

H302, H315, H319,

H335
H315, H319, H335

Note: The stereochemistry dictates the spatial orientation of the hydroxymethyl group, which is

critical for lock-and-key binding in target receptors. The (2S,3S) and (2R,3R) enantiomers

exhibit distinct pharmacological trajectories when integrated into final APIs.

Mechanistic Role in Drug Development
The Causality of Structural Choices
Why choose a substituted morpholine over a simple piperidine or pyrrolidine?

Metabolic Stability: The oxygen atom in the morpholine ring lowers the basicity of the

adjacent nitrogen compared to piperidine, which often reduces off-target hERG liability and

improves metabolic stability against cytochrome P450 enzymes[1].
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Steric Directing Groups: The C2-methyl group induces a conformational bias in the

morpholine chair structure. This steric hindrance restricts the rotational freedom of the C3-

hydroxymethyl group, locking it into a favorable vector for subsequent coupling reactions or

receptor binding.

Bifunctional Handles: The secondary amine (if unprotected) and the primary alcohol provide

orthogonal sites for functionalization (e.g., N-alkylation vs. O-alkylation), allowing for rapid

generation of structure-activity relationship (SAR) libraries.

Application in FAP Inhibitors
Recent patent literature highlights the use of (2-Methylmorpholin-3-yl)methanol in the

synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides, which act as

inhibitors of Fibroblast Activation Protein (FAP)[2]. FAP is a transmembrane serine protease

heavily implicated in tissue remodeling, fibrosis, and the tumor microenvironment.
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Caption: Workflow detailing the integration of (2-Methylmorpholin-3-yl)methanol into FAP

inhibitor synthesis.
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Experimental Protocols: Functionalization Workflow
To utilize this intermediate effectively, researchers must carefully control reaction conditions to

prevent competing O-alkylation when N-alkylation is desired, or vice versa. The following self-

validating protocol is adapted from validated synthetic routes for FAP inhibitor precursors[2].

Step-by-Step Methodology: Controlled Alkylation
Objective: To selectively alkylate (2-Methylmorpholin-3-yl)methanol while preventing thermal

degradation or over-alkylation.

Reagents & Materials:

(2-Methylmorpholin-3-yl)methanol (90 g, 407 mmol)

Anhydrous Tetrahydrofuran (THF) (1.2 L)

Alkylating Agent (e.g., Methyl Iodide, MeI) (63.6 g, 448 mmol)

Deionized Water (for quenching)

Procedure:

Preparation: Suspend 90 g of (2-Methylmorpholin-3-yl)methanol in 1.2 L of anhydrous

THF in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.

Expert Insight: THF is chosen over protic solvents to prevent solvolysis of the alkylating

agent and to maintain the solubility of the morpholine derivative.

Thermal Equilibration: Cool the suspension to 0°C using an ice-water bath. Stir the mixture

at 0°C to 5°C for exactly 1 hour.

Causality: This pre-cooling step is critical. The subsequent addition is exothermic;

establishing a uniform cold baseline prevents localized hot spots that lead to dialkylation

or ring-opening side reactions.

Reagent Addition: Slowly add the alkylating agent (MeI, 63.6 g) dropwise over 30 minutes

while strictly maintaining the internal temperature at 0°C.
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Primary Reaction Phase: Stir the reaction mixture at 0°C for 2 hours.

Secondary Reaction Phase: Remove the ice bath and allow the reaction to naturally warm to

room temperature (RT). Stir overnight (approx. 12–16 hours) to ensure complete conversion.

Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the

starting material mass (m/z 132 for free base [M+H]+) and the appearance of the alkylated

product validates the progression.

Quenching: Cool the reaction vessel back to 0°C. Slowly quench the reaction by the

dropwise addition of cold H₂O.

Expert Insight: Quenching at 0°C mitigates the risk of hydrolyzing the newly formed bonds

and controls the exothermic destruction of unreacted MeI.

Workup: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate), wash

with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Suspend (2-Methylmorpholin-3-yl)methanol
in Anhydrous THF (1.2 L)

Cool to 0°C - 5°C
Stir for 1 hour

Dropwise addition of
Alkylating Agent (e.g., MeI)

Stir at 0°C for 2 hours
Warm to RT overnight

Quench with H2O at 0°C
Extract & Purify
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Caption: Step-by-step experimental workflow for the controlled alkylation of the morpholine

derivative.

Safety, Handling, and Logistics
As an active amine derivative, (2-Methylmorpholin-3-yl)methanol hydrochloride requires

specific handling protocols to ensure laboratory safety and chemical integrity[3]:

Toxicity & Irritation: The compound is classified under Acute Tox. 4 (H302 - Harmful if

swallowed) and is a known irritant to skin (H315), eyes (H319), and the respiratory tract

(H335).

PPE Requirements: Handling must occur within a certified chemical fume hood. Nitrile

gloves, safety goggles, and a lab coat are mandatory. In case of eye contact, protocols

dictate rinsing cautiously with water for several minutes and removing contact lenses

immediately[3].

Cold-Chain Logistics: While some suppliers list room temperature storage for the highly

purified HCl salt, long-term stability—especially for the free base or specific chiral variants—

often requires cold-chain transportation and storage at 0–8°C to prevent oxidative

degradation or spontaneous polymerization[4][5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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